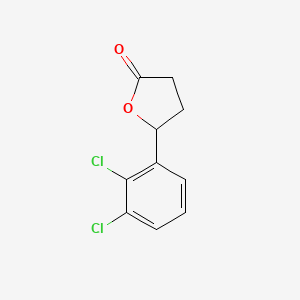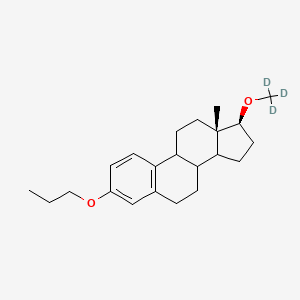
Promestriene D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Promestriene D3, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen . It is used topically in a 1% cream formulation for the treatment of vaginal atrophy in women . It is the 3-propyl and 17β-methyl diether of estradiol and does not appear to convert into estradiol in the body . Promestriene is minimally absorbed and appears to have negligible systemic estrogenic effect .
Molecular Structure Analysis
Promestriene D3 has a molecular formula of C22H29D3O2 and a molecular weight of 331.51 . The structure of Promestriene D3 is similar to that of estradiol, with the addition of a 3-propyl and 17β-methyl diether .
Physical And Chemical Properties Analysis
Promestriene D3 has a molecular formula of C22H32O2 and a molecular weight of 328.49 .
Aplicaciones Científicas De Investigación
Postmenopausal Atrophic Vaginitis Management
Promestriene has been studied for its safety and efficacy in treating postmenopausal atrophic vaginitis. A study by Sun et al. (2009) found that promestriene capsule treatment did not show adverse effects and was effective in treating symptoms of atrophic vaginitis without significant changes in serum levels of follicle stimulation hormone, estradiol, or the thickness of the endometrium, indicating its safety for use in postmenopausal women (Sun et al., 2009).
Effects on Estrogen-Sensitive Cancer Cells
Research has explored the impact of promestriene on estrogen-sensitive breast cancer cell proliferation. In vitro testing conducted by Almodovar et al. (2013) on estrogen-responsive breast cancer cell lines revealed that promestriene did not exhibit cell proliferative properties under estrogen-sufficient conditions. However, under estrogen-deprived conditions, low dose promestriene effects on cell proliferation were observed, suggesting caution when prescribing for vaginal atrophy in post-menopausal breast cancer survivors on an aromatase inhibitor (Almodovar et al., 2013).
Another study by Almodovar et al. (2015) demonstrated that promestriene could stimulate GREB1 expression in estrogen receptor-positive breast cancer cell lines, indicating potential estrogen-like cell signaling which could be a contraindication for its use in certain cancer treatments (Almodovar et al., 2015).
Preoperative Use in Stress Urinary Incontinence
A study by Tinelli et al. (2007) evaluated the efficacy of promestriene therapy in patients undergoing surgical correction for stress urinary incontinence (SUI) and found that preoperative administration could potentially improve the trophism and vascularization of the pelvic floor, although not statistically supported (Tinelli et al., 2007).
Serum Estrone Sulfate Levels in Cancer Patients
Del Pup et al. (2012) conducted a study on the effect of vaginal promestriene on serum estrone sulfate levels in cancer patients, finding no significant overall impact, but a wide range of levels noted pre and post-treatment in individual patients, highlighting the complexity of its effects in a sensitive population (Del Pup et al., 2012).
Mecanismo De Acción
Target of Action
Promestriene D3, also known as 3-propyl ethyl, 17B-methyl estradiol, is a synthetic estrogen analog . The primary targets of Promestriene D3 are estrogen receptors, which play a crucial role in various physiological processes, including the regulation of the menstrual cycle and reproductive development .
Mode of Action
Promestriene D3 interacts with its targets, the estrogen receptors, by binding to them and inducing a conformational change. This change allows the receptors to interact with specific DNA sequences known as estrogen response elements, leading to the transcription of target genes . The interaction of Promestriene D3 with its targets results in estrogen-like effects on cell proliferation and estrogen-responsive gene expression .
Biochemical Pathways
The biochemical pathways affected by Promestriene D3 are those involved in estrogen signaling. These pathways play a crucial role in various biological processes, including cell growth, differentiation, and reproduction . The downstream effects of these pathways include the regulation of gene expression and cellular function.
Pharmacokinetics
Promestriene D3 is applied topically, and it has been reported to be minimally absorbed . This means that its systemic bioavailability is low, which reduces the risk of systemic side effects.
Result of Action
The molecular and cellular effects of Promestriene D3’s action include the alleviation of vulvovaginal atrophic symptoms and the acceleration of wound healing following vulvovaginal surgery or trauma . It has also been used in trials studying the prevention of Hypospadias .
Safety and Hazards
Propiedades
IUPAC Name |
(13S,17S)-13-methyl-3-propoxy-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21-,22-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKNLFTJBHTSD-QXUNDURPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)OCCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Promestriene D3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


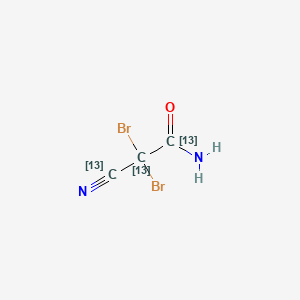
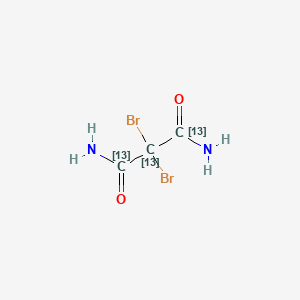
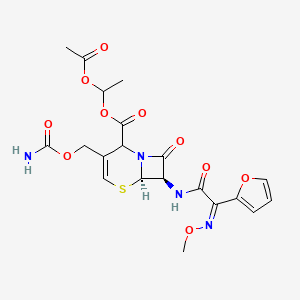
![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)
